molecular formula C9H8Cl2O4S B2965647 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid CAS No. 864233-50-1

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid

Cat. No.: B2965647
CAS No.: 864233-50-1
M. Wt: 283.12
InChI Key: UPRCODWHIATPJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or chlorophenyl groups.

Scientific Research Applications

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid involves its ability to undergo sulfonylation reactions, where the sulfonyl group can react with nucleophiles such as amines or thiols. This reactivity is leveraged in various biochemical assays to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid include other sulfonyl-containing organic acids and derivatives, such as:

  • 3-[(2,4-Dichlorophenyl)sulfonyl]propanoic acid
  • 3-[(2,6-Dichlorophenyl)sulfonyl]propanoic acid
  • 3-[(2,5-Dichlorophenyl)sulfonyl]butanoic acid

These compounds share similar chemical structures and reactivity but differ in the position of the chlorine atoms or the length of the carbon chain. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCODWHIATPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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